molecular formula C26H28O5 B13437190 2,3,5-Tri-O-benzyl-L-lyxofuranose

2,3,5-Tri-O-benzyl-L-lyxofuranose

Cat. No.: B13437190
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-QWXVGGSQSA-N
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Preparation Methods

The synthesis of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves several steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce this compound . Industrial production methods often involve the use of benzyl glycosides and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,5-Tri-O-benzyl-L-lyxofuranose undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves its interaction with specific molecular targets and pathways. It inhibits key enzymes involved in glucose metabolism, thereby affecting the proliferation of tumor cells and glucose regulation. The exact molecular targets and pathways are still under investigation, but its inhibitory effects on enzymes make it a promising compound for therapeutic applications.

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(3R,4R,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m0/s1

InChI Key

NAQUAXSCBJPECG-QWXVGGSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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